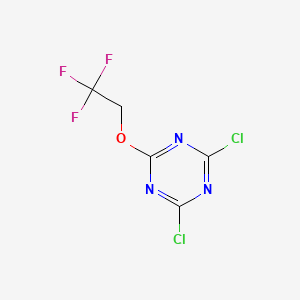

1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Overview

Description

“1-Bromo-2-chloro-4-(ethylsulfonyl)benzene” is a chemical compound. However, there is limited information available about this specific compound12.

Synthesis Analysis

The synthesis of similar compounds typically involves bromination and chlorination of benzene3. For instance, 1-bromo-2-chlorobenzene can be synthesized by bromination with Br2/FeBr33. However, the synthesis of “1-Bromo-2-chloro-4-(ethylsulfonyl)benzene” specifically is not well-documented in the available literature.

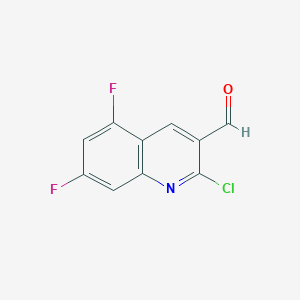

Molecular Structure Analysis

The molecular structure of “1-Bromo-2-chloro-4-(ethylsulfonyl)benzene” is not readily available. However, the structure of similar compounds like 1-bromo-2-chlorobenzene has been documented456.Chemical Reactions Analysis

The chemical reactions involving “1-Bromo-2-chloro-4-(ethylsulfonyl)benzene” are not well-documented. However, 4-Bromophenyl methyl sulfone (a similar compound) can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide789.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-2-chloro-4-(ethylsulfonyl)benzene” are not readily available. However, similar compounds like 1-bromo-2-chlorobenzene have been documented11.Scientific Research Applications

Organic Synthesis Applications

The compound "1-Bromo-2-chloro-4-(ethylsulfonyl)benzene" is not directly mentioned in the available research. However, related compounds have been studied for their applications in organic synthesis, illustrating the potential utility of similar compounds in this field.

Catalytic Applications : A novel N-bromo sulfonamide reagent has been synthesized and used as a highly efficient catalyst for organic transformations, such as the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives by condensation reactions (Khazaei, Abbasi, & Moosavi‐Zare, 2016). This demonstrates the role of bromo and chloro substituted compounds in catalysis under neutral conditions.

Synthesis of Aromatic Compounds : The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides, showcases the utility of bromo-chloro substitutions in the synthesis of complex organic molecules (Niu Wen-bo, 2011).

Material Science Applications

- Luminescence Properties : Research into 1-Bromo-4-(2,2-diphenylvinyl) benzene has explored its photoluminescence properties, which could have implications for materials that require specific light-emitting characteristics. This research underscores the potential for bromo-chloro substituted compounds in developing new luminescent materials (Liang Zuo-qi, 2015).

Medicinal Chemistry Applications

- Antagonist Synthesis : Compounds with bromo and chloro groups have been used in the synthesis of novel non-peptide CCR5 antagonists, indicating the potential of such substitutions in the development of therapeutic agents (Cheng De-ju, 2015). These antagonists can play a significant role in the treatment of conditions like HIV, highlighting the relevance of bromo-chloro substituted compounds in drug development.

Safety And Hazards

The safety and hazards associated with “1-Bromo-2-chloro-4-(ethylsulfonyl)benzene” are not well-documented. However, similar compounds like 1-bromo-2-chlorobenzene are classified as Eye Irritant 2 and Skin Irritant 211.

Future Directions

The future directions for “1-Bromo-2-chloro-4-(ethylsulfonyl)benzene” are not well-documented. However, similar compounds like 4-Bromophenyl methyl sulfone have been used in the synthesis of various other compounds12789.

Relevant Papers

There are no specific papers available on “1-Bromo-2-chloro-4-(ethylsulfonyl)benzene”. However, there are papers available on similar compounds13.

Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.

properties

IUPAC Name |

1-bromo-2-chloro-4-ethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIPGFLOBLVJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

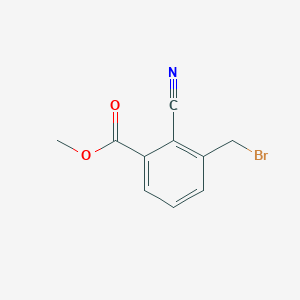

CCS(=O)(=O)C1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-chloro-4-(ethylsulfonyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)

![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)